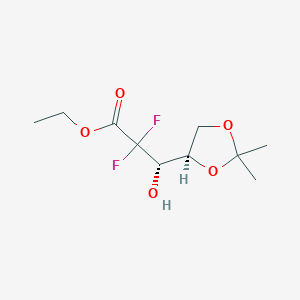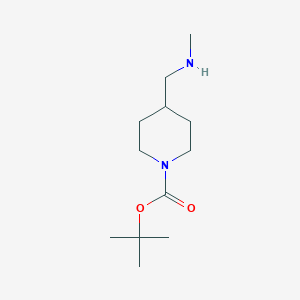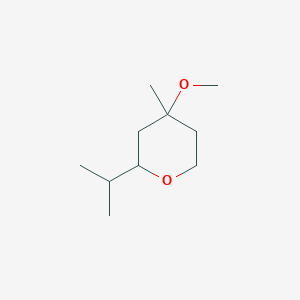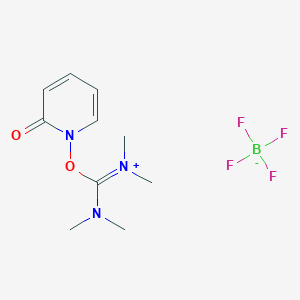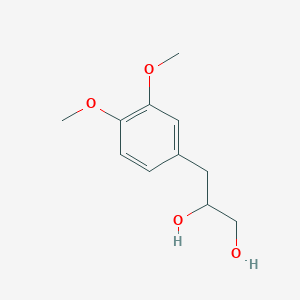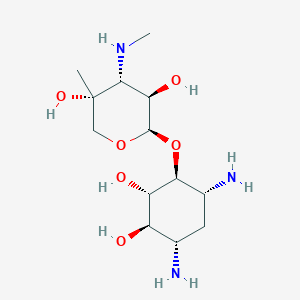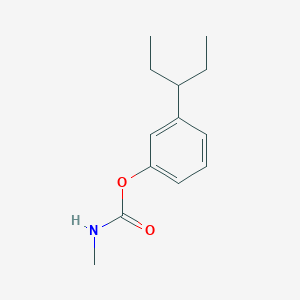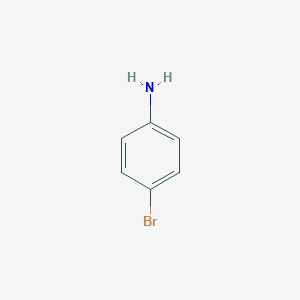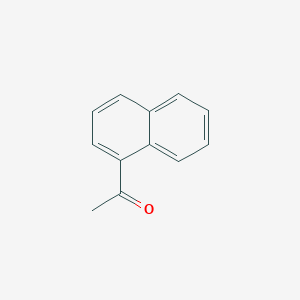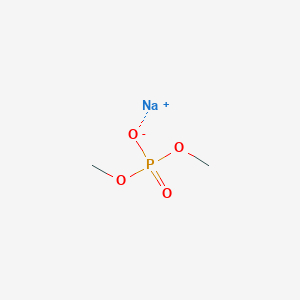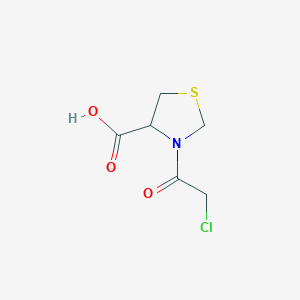
2-TEDC
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
2- (1-Thienyl)ethyl 3,4-dihydroxybenzylidenecyanoacetate has a wide range of scientific research applications:
Chemistry: Used as a model compound to study lipoxygenase inhibition and enzyme kinetics.
Biology: Investigated for its role in modulating inflammatory pathways and oxidative stress.
Medicine: Explored for its potential therapeutic effects in treating atherosclerosis and other inflammatory diseases.
Industry: Utilized in the development of new pharmaceuticals and as a reference compound in quality control.
Wirkmechanismus
2- (1-Thienyl)ethyl 3,4-dihydroxybenzylidenecyanoacetate exerts its effects by inhibiting the activity of lipoxygenase enzymes. It binds to the active site of the enzyme, preventing the conversion of arachidonic acid to leukotrienes and other inflammatory mediators. This inhibition reduces inflammation and oxidative stress, making it a valuable compound in the study of atherosclerosis and other inflammatory conditions .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2- (1-Thienyl)ethyl 3,4-dihydroxybenzylidenecyanoacetate involves the reaction of 3,4-dihydroxybenzaldehyde with cyanoacetic acid in the presence of a base, followed by the addition of 2- (1-Thienyl)ethyl bromide. The reaction is typically carried out in an organic solvent such as ethanol or dimethyl sulfoxide (DMSO) under reflux conditions .
Industrial Production Methods
Industrial production of 2- (1-Thienyl)ethyl 3,4-dihydroxybenzylidenecyanoacetate follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure maximum yield and purity. The final product is purified using techniques such as recrystallization or chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
2- (1-Thienyl)ethyl 3,4-dihydroxybenzylidenecyanoacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines and thiols are commonly used in substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Caffeic Acid Derivatives: Similar in structure and function, these compounds also inhibit lipoxygenase activity.
Resveratrol: A polyphenolic compound with antioxidant and lipoxygenase inhibitory properties.
Indirubin-3’-monoxime: Inhibits lipoxygenase and other enzymes involved in inflammation.
Uniqueness
2- (1-Thienyl)ethyl 3,4-dihydroxybenzylidenecyanoacetate is unique due to its high potency and selectivity for multiple lipoxygenase isoforms. Its ability to inhibit 5-lipoxygenase, 12-lipoxygenase, and 15-lipoxygenase with low IC50 values makes it a valuable tool in research and potential therapeutic applications .
Eigenschaften
IUPAC Name |
2-thiophen-2-ylethyl (E)-2-cyano-3-(3,4-dihydroxyphenyl)prop-2-enoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO4S/c17-10-12(8-11-3-4-14(18)15(19)9-11)16(20)21-6-5-13-2-1-7-22-13/h1-4,7-9,18-19H,5-6H2/b12-8+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCGLTUBCAGZLHP-XYOKQWHBSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CCOC(=O)C(=CC2=CC(=C(C=C2)O)O)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CSC(=C1)CCOC(=O)/C(=C/C2=CC(=C(C=C2)O)O)/C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

